molecular formula C10H9BrN4O3S2 B13939050 N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide CAS No. 55250-68-5

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide

Cat. No.: B13939050
CAS No.: 55250-68-5
M. Wt: 377.2 g/mol
InChI Key: PGETUXJBIFHTLD-UHFFFAOYSA-N
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Description

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzamide group. Structurally, it resembles methazolamide (N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide), a clinically used carbonic anhydrase (CA) inhibitor for glaucoma treatment . The substitution of methazolamide’s acetamide group with a 4-bromobenzamide moiety likely enhances lipophilicity and alters pharmacological properties, including CA inhibition selectivity and metabolic stability.

Properties

CAS No.

55250-68-5

Molecular Formula

C10H9BrN4O3S2

Molecular Weight

377.2 g/mol

IUPAC Name

4-bromo-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide

InChI

InChI=1S/C10H9BrN4O3S2/c1-15-9(19-10(14-15)20(12,17)18)13-8(16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,17,18)

InChI Key

PGETUXJBIFHTLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C2=CC=C(C=C2)Br)SC(=N1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins with precursors such as acetamidine hydrochloride or related amidine derivatives, which are key to constructing the thiadiazole ring system. The aminosulfonyl group is introduced through sulfonamide chemistry, often involving sulfamoyl intermediates.

One documented approach involves the in situ generation of N-haloacetamidine (e.g., N-bromoacetamidine) by simultaneous addition of bromine and sodium methoxide in methanol to acetamidine hydrochloride. This intermediate then reacts directly with potassium thiocyanate to form the 5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazole ring system without isolation of the intermediate haloacetamidine.

Purification and Isolation

The crude reaction mixture contains inorganic salts such as metal halides, which complicate purification. Initial attempts to purify by recrystallization from water or isopropanol extraction yielded low purity or variable yields. A more effective purification involves Soxhlet extraction with dichloromethane, which removes inorganic impurities and affords the pure thiadiazole compound in good yield (approximately 47%) as pale brown crystals with a melting point around 202–204 °C.

Spectroscopic Characterization

  • Infrared Spectroscopy (IR): Characteristic peaks include amine N-H stretches (~3265 cm⁻¹), aromatic C-H (~3073 cm⁻¹), and sulfonyl S=O stretches (various peaks between 1331–1123 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$-NMR (400 MHz, DMSO-d6): methyl singlet at ~2.23 ppm, broad NH2 signals around 7.82 ppm.
    • $$^{13}C$$-NMR (100 MHz, DMSO-d6): signals at ~183.2 ppm and 169.2 ppm corresponding to thiadiazole carbons, and 18.7 ppm for methyl carbon.

Coupling with 4-Bromobenzamide to Form the Final Compound

Formation of the Ylidene Linkage

The key step is the formation of the N-ylidene bond between the thiadiazole nitrogen and the 4-bromobenzamide moiety. This is typically achieved by condensation reactions involving the amino-thiadiazole intermediate and 4-bromobenzoyl derivatives.

Typical Reaction Conditions

  • Refluxing the amine-containing thiadiazole intermediate with 4-bromobenzoyl chloride or phenacylbromide derivatives in solvents such as dioxane or toluene.
  • Use of bases like potassium carbonate to neutralize the acid formed during amide bond formation.
  • Reaction times vary from 5 to 12 hours depending on the step and reagents.

Example Synthesis from Literature

A representative synthesis involves:

  • Refluxing 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in toluene in the presence of anhydrous potassium carbonate for 8 hours.
  • Filtration and evaporation under vacuum to yield the intermediate.
  • Further heating at 160 °C for 12 hours to complete the formation of the ylidene linkage.
  • The product is isolated by filtration and recrystallization, yielding a compound with melting point 240–242 °C and characteristic IR and NMR spectra consistent with the desired structure.

Comparative Data Table of Key Preparation Steps

Step Reactants/Conditions Solvent Temperature Time Yield (%) Product Characteristics
1 Acetamidine hydrochloride + Br2 + NaOMe + KSCN Methanol Room temp ~Several h ~47 5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazole, mp 202–204 °C
2 Thiadiazole amine + 4-bromobenzoyl chloride + K2CO3 Toluene Reflux 8 h 60–70 Intermediate amide derivative
3 Intermediate + heating at 160 °C None (oil bath) 160 °C 12 h 88 Final N-ylidene 4-bromobenzamide compound, mp 240–242 °C

Notes on Variations and Optimization

  • The use of phenacylbromide derivatives instead of benzoyl chlorides allows for alternative routes to the thiadiazole-benzamide linkage with comparable yields and purity.
  • Purification steps are critical due to the presence of inorganic salts; Soxhlet extraction with dichloromethane is superior to simple recrystallization for removing metal halides.
  • Spectroscopic data such as $$^{1}H$$ and $$^{13}C$$-NMR are essential to confirm substitution patterns and purity; discrepancies in literature data highlight the need for careful characterization.

Summary of Research Findings

  • The compound’s synthesis is efficiently achieved by constructing the 1,3,4-thiadiazole ring with an aminosulfonyl group, followed by amide bond formation with a 4-bromobenzoyl derivative.
  • The key synthetic challenges include controlling the purity of the thiadiazole intermediate and achieving high-yield coupling to the benzamide moiety.
  • Literature sources provide detailed experimental conditions, including solvent choices, reaction times, and purification techniques that have been optimized for scale-up and reproducibility.
  • Analytical data reported across studies confirm the structure and purity of the final compound, with melting points consistently in the 240 °C range and characteristic IR and NMR signals.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The 1,3,4-thiadiazole scaffold is widely exploited in medicinal chemistry. Key analogues include:

Compound Name Substituents Key Properties Reference
Methazolamide Acetamide CA inhibitor (CAIX selective), melting point ~225°C, used for glaucoma
AL56 () 4-(2,4,6-trioxotetrahydropyrimidin-5-yl)hydrazineyl Anti-glioblastoma activity (Observed IC50: 0.2920 µM)
11f () Thiophene-2-carbonyl High melting point (240–242°C), synthesized via three-component reaction
Target Compound 4-Bromobenzamide Predicted higher lipophilicity, potential enhanced CA binding

Key Observations :

  • Methazolamide: The acetamide group confers moderate solubility in water and alcohol, critical for ocular bioavailability .
  • AL56 : The hydrazineyl-trioxotetrahydropyrimidine substituent enhances anti-glioblastoma activity, likely via interactions with tumor-associated enzymes .
  • Target Compound : The 4-bromo substitution may improve membrane permeability and CA binding affinity compared to methazolamide. Bromine’s electron-withdrawing effect could stabilize the sulfonamide group, enhancing enzyme inhibition .

Pharmacological and Metabolic Comparisons

Carbonic Anhydrase Inhibition
  • Methazolamide : Inhibits CAIX (hypoxia-inducible isoform) with IC50 ~50 nM, reducing tumor microenvironment acidification .
  • Similar brominated sulfonamides show 10–100x higher potency against tumor-associated CAs .
Metabolic Stability
  • Methazolamide : Metabolized via cytochrome P450 to N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO), an auto-oxidation product of a sulfenic acid intermediate. This pathway is linked to rare Stevens-Johnson syndrome (SJS) toxicity .
  • Target Compound : The bromobenzamide group may slow oxidative metabolism, reducing sulfenic acid formation and SJS risk. However, bromine could introduce new metabolic pathways (e.g., debromination or glutathione conjugation) .
Physical Properties
Property Methazolamide Target Compound 11f ()
Melting Point ~225°C Expected >200°C (similar to 11f) 240–242°C
Solubility Slight in water, alcohol Lower aqueous solubility (bromine effect) Insoluble in water
Spectral Data IR: 1667 cm⁻¹ (C=O) IR: Expected ~1650–1680 cm⁻¹ (C=O, C=N) IR: 1615 cm⁻¹ (C=N)

Biological Activity

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide, commonly referred to in the literature as a thiadiazole derivative, has attracted attention due to its potential biological activities. This compound features a unique structure that combines a thiadiazole ring with a sulfonamide group, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial effects, as well as its mechanism of action.

  • Chemical Formula: C5_5H8_8N4_4O3_3S2_2
  • Molecular Weight: 236.27 g/mol
  • CAS Number: 554-57-4
  • IUPAC Name: Acetamide, N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a study evaluated various derivatives of thiadiazoles and found that certain compounds effectively inhibited the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture systems. The results indicated that these compounds could induce cytotoxic effects at varying concentrations:

CompoundA549 IC50_{50} (μM)HCC827 IC50_{50} (μM)NCI-H358 IC50_{50} (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These findings suggest that this compound may possess similar antitumor properties due to its structural characteristics.

Antimicrobial Activity

In addition to its antitumor potential, this compound may also exhibit antimicrobial properties. A study evaluating various thiadiazole derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria using broth microdilution methods:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX μg/mL
Staphylococcus aureusY μg/mL

The specific MIC values for this compound were not detailed in the sources but are expected to follow similar trends observed in related compounds.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets such as DNA and enzymes involved in critical metabolic pathways:

  • DNA Binding: Many thiadiazole compounds bind preferentially to the minor groove of DNA, which may lead to interference with replication and transcription processes.
  • Enzyme Inhibition: Compounds like this compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.

Case Studies

  • Antitumor Efficacy: In vitro studies demonstrated that certain derivatives significantly reduced cell viability in lung cancer cell lines while exhibiting lower toxicity towards normal fibroblast cells (MRC-5). This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
  • Antimicrobial Testing: Various derivatives were tested against multiple bacterial strains, showcasing promising results that warrant further investigation into their potential clinical applications.

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